Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate typically involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by cyclization upon deprotection of the Boc protecting group . The resulting pyrazolo-diazepine skeleton can be further modified through selective reduction and protection steps .
Industrial Production Methods
the scalable synthesis of pyrazolo-diazepine carboxylates involves standard organic synthesis techniques, including alkylation, cyclization, and protection/deprotection steps .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Selective reduction of the lactam group can be achieved using borane.
Substitution: The compound can undergo substitution reactions, such as Buchwald and Chan arylations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Borane is used for the selective reduction of the lactam group.
Substitution: Buchwald and Chan arylations are carried out using palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo-diazepine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo-diazepine scaffold allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of kinase activity, making it a potential candidate for the development of kinase inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylic acid
- 4-oxo-5,6,7,8-tetrahydro-4H-1,5,8a-triaza-azulene-2-carboxylic acid ethyl ester
Uniqueness
Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate is unique due to its ethyl ester group, which enhances its solubility and reactivity compared to similar compounds . This structural feature makes it a versatile building block for the synthesis of various bioactive molecules .
Biologische Aktivität
Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate is a compound belonging to the class of pyrazolo-diazepines, which have garnered attention for their potential biological activities. This article delves into the synthesis, biological activity, and potential applications of this compound in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 223.23 g/mol
- CAS Number : 604003-26-1
Structure
The structure of this compound features a fused bicyclic system composed of a diazepine and a pyrazole ring. This unique arrangement contributes to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that pyrazolo-diazepine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways. The interaction with specific receptors and enzymes involved in cell proliferation and survival has been suggested as a potential mechanism .
- Case Study : A study involving synthesized pyrazolo-diazepines demonstrated cytotoxic effects against several cancer cell lines. The results showed varying degrees of effectiveness depending on the specific type of cancer cells tested .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazolo-diazepines have shown promise as anti-inflammatory agents:
- Cytokine Modulation : Research indicates that these compounds can influence the release of pro-inflammatory cytokines such as IL-6 and TNF-α. This modulation can potentially reduce inflammation in various pathological conditions .
Antimicrobial Activity
Some studies have reported antimicrobial activity associated with pyrazolo-diazepines:
- In Vitro Studies : Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine derivatives were tested against various bacterial strains. Results indicated moderate antibacterial effects, particularly against Gram-positive bacteria .
Synthesis and Reactivity
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with commercially available Methyl pyrazole derivatives.
- Reagents and Conditions : The reaction conditions often include alkylation processes using bromoalkanes and subsequent cyclization steps under controlled conditions to form the desired pyrazolo-diazepine structure .
Synthesis Pathway Example
Step | Reagent/Condition | Product |
---|---|---|
1 | Methyl pyrazole + 3-bromo-N-Boc propyl amine | Intermediate |
2 | Ethyl diazoacetate under microwave irradiation | Ethyl 4-oxo derivative |
Eigenschaften
IUPAC Name |
ethyl 4-oxo-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-2-16-10(15)7-6-8-9(14)11-4-3-5-13(8)12-7/h6H,2-5H2,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXLFPXJBMIPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCNC(=O)C2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654472 | |
Record name | Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604003-26-1 | |
Record name | Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.